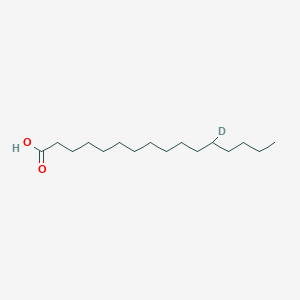
12-deuteriohexadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-deuteriohexadecanoic acid, also known as palmitic acid, is a saturated fatty acid commonly found in both animal and plant fats. It is a major component of palm oil, dairy products, and meat. This compound has been extensively studied for its biological activity and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
12-deuteriohexadecanoic acid can be synthesized through various methods. One common method involves the hydrogenation of hexadecenoic acid. The reaction typically requires a catalyst such as palladium on carbon and is carried out under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrially, hexadecanoic-12-D1 acid is produced by the hydrolysis of palm oil. The process involves heating the oil with water under high pressure, which breaks down the triglycerides into glycerol and fatty acids. The fatty acids are then separated and purified to obtain hexadecanoic-12-D1 acid .
Análisis De Reacciones Químicas
Types of Reactions
12-deuteriohexadecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce hexadecanedioic acid.
Reduction: It can be reduced to hexadecanol.
Esterification: It reacts with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Esterification: Catalysts like sulfuric acid are used to facilitate the reaction between hexadecanoic-12-D1 acid and alcohols.
Major Products
Oxidation: Hexadecanedioic acid.
Reduction: Hexadecanol.
Esterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
12-deuteriohexadecanoic acid has diverse applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry.
Biology: It is studied for its role in lipid metabolism and cell membrane structure.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of soaps, cosmetics, and food additives.
Mecanismo De Acción
12-deuteriohexadecanoic acid exerts its effects through various molecular targets and pathways:
Comparación Con Compuestos Similares
12-deuteriohexadecanoic acid is similar to other saturated fatty acids such as:
Octadecanoic acid (Stearic acid): Another common saturated fatty acid found in animal and plant fats.
Dodecanoic acid (Lauric acid): Known for its antimicrobial properties.
Uniqueness
This compound is unique due to its widespread occurrence in nature and its extensive use in various industries. Its biological activities, such as antioxidant and anticancer properties, also make it a compound of significant interest in scientific research .
Propiedades
IUPAC Name |
12-deuteriohexadecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-UICOGKGYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCC)CCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethyl}methanesulfonamide](/img/structure/B1433803.png)
![2-[(4-Chlorophenyl)(methyl)amino]acetic acid hydrochloride](/img/structure/B1433804.png)





![(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol](/img/structure/B1433815.png)
![Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate](/img/structure/B1433816.png)

![6-chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1433820.png)
